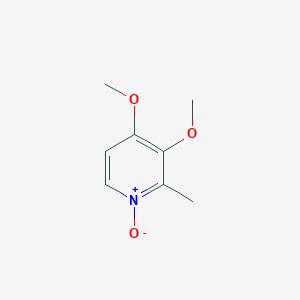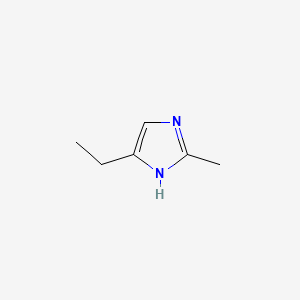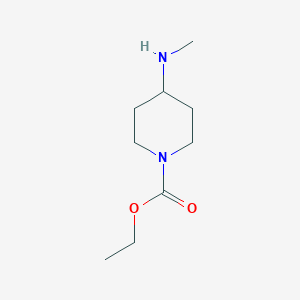
3,4-二甲氧基-2-甲基吡啶-N-氧化物
描述
3,4-Dimethoxy-2-methylpyridine N-oxide is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 . It can be used for one-pot synthesis of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles, which are intermediates for preparing H+/K±ATPase inhibitors . It is also an impurity of Pantoprazole .
Synthesis Analysis
The synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide involves Sodium Methoxide and 4-Chloro-3-methoxy-2-methylpyridine N-oxide .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxy-2-methylpyridine N-oxide consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
3,4-Dimethoxy-2-methylpyridine N-oxide has a predicted boiling point of 333.6±37.0 °C and a predicted density of 1.11±0.1 g/cm3 . It should be stored at 2-8°C . Its pKa is predicted to be 2.80±0.10 .
科学研究应用
Application in Synthesis of H+/K±ATPase Inhibitors
- Summary of the Application : “3,4-Dimethoxy-2-methylpyridine N-oxide” can be used in the synthesis of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles . These compounds are intermediates for preparing H+/K±ATPase inhibitors . H+/K±ATPase inhibitors are a class of drugs that are often used to treat conditions like peptic ulcers and gastroesophageal reflux disease.
- Methods of Application or Experimental Procedures : While the exact procedures and technical details were not specified in the source, the general process would involve using “3,4-Dimethoxy-2-methylpyridine N-oxide” as a reagent in the chemical synthesis of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles .
- Results or Outcomes : The outcome of this process is the production of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles , which can then be used to prepare H+/K±ATPase inhibitors . These inhibitors have significant medicinal applications, particularly in the treatment of gastrointestinal disorders.
Application as an Impurity of Pantoprazole
- Summary of the Application : “3,4-Dimethoxy-2-methylpyridine N-oxide” is known to be an impurity of Pantoprazole . Pantoprazole is a proton pump inhibitor used for the treatment of stomach and esophagus problems such as acid reflux and peptic ulcers .
- Methods of Application or Experimental Procedures : The compound can be identified during the synthesis or quality control process of Pantoprazole . The exact procedures and technical details would depend on the specific laboratory conditions and protocols.
Application in Organic Synthesis
- Summary of the Application : “3,4-Dimethoxy-2-methylpyridine N-oxide” can be used in organic synthesis . It is a useful compound in the preparation of various organic materials .
- Methods of Application or Experimental Procedures : The exact procedures and technical details would depend on the specific synthesis process and the target organic material . Generally, it would involve using “3,4-Dimethoxy-2-methylpyridine N-oxide” as a reagent or intermediate in the synthesis process .
- Results or Outcomes : The outcome of this process is the production of various organic materials . These materials can have a wide range of applications in different fields, such as pharmaceuticals, materials science, and more .
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
属性
IUPAC Name |
3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVFRRJTPKYVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1OC)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444284 | |
| Record name | 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-2-methylpyridine N-oxide | |
CAS RN |
72830-07-0 | |
| Record name | 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)









![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)